molecular formula C26H32N4O6 B11820360 (R)-2-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid

(R)-2-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid

Cat. No.: B11820360
M. Wt: 496.6 g/mol
InChI Key: ZJLNQOIFTYLCHC-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid is a synthetic amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a branched isobutyl side chain, and a ureido functional group. The Fmoc group (C15H11O2) is widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection due to its stability under basic conditions and ease of removal with piperidine . This compound’s stereochemistry, defined by (R)- and (S)-configurations at specific chiral centers, is critical for its biological activity and compatibility with peptide synthesis protocols .

Properties

Molecular Formula

C26H32N4O6

Molecular Weight

496.6 g/mol

IUPAC Name

(2R)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoic acid

InChI

InChI=1S/C26H32N4O6/c1-15(2)22(23(31)29-21(24(32)33)12-7-13-28-25(27)34)30-26(35)36-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,29,31)(H,30,35)(H,32,33)(H3,27,28,34)/t21-,22+/m1/s1

InChI Key

ZJLNQOIFTYLCHC-YADHBBJMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with the selection of a resin compatible with Fmoc/tBu chemistry, such as Wang or Rink amide resin. The Cit residue’s C-terminal carboxyl group is anchored to the resin via an acid-labile linker. For instance, Wang resin employs a benzyl ester linkage, which is cleaved under trifluoroacetic acid (TFA) conditions during the final deprotection step. The loading efficiency is critical, as incomplete attachment leads to truncated sequences. Typical protocols involve pre-activating the resin with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), followed by incubation with Fmoc-Cit-OH (ureido group pre-installed) under inert conditions.

Fmoc Deprotection and Amino Acid Coupling

Following resin loading, the Fmoc group is removed using 20–50% piperidine in dimethylformamide (DMF), exposing the α-amino group for subsequent coupling. The Val residue is then introduced via Fmoc-Val-OH, activated by reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) in the presence of N,N-diisopropylethylamine (DIPEA). Double couplings (10–30 min each) are often employed to ensure >99% reaction completion, particularly for sterically hindered residues like Val.

Ureido Group Incorporation Strategies

Pre-Protected Citrulline Building Blocks

The ureido group on Cit is typically introduced during the synthesis of the Fmoc-Cit-OH building block itself. Citrulline, a non-proteinogenic amino acid, is derived from ornithine via post-translational modification. Commercial Fmoc-Cit-OH suppliers synthesize this derivative by:

  • Protecting ornithine’s α-amino group with Fmoc-Cl.

  • Converting the δ-amino group of ornithine to a ureido moiety using triphosgene and ammonium hydroxide.
    This pre-functionalization avoids the need for on-resin ureido formation, simplifying SPPS workflows.

On-Resin Ureido Formation

For laboratories without access to Fmoc-Cit-OH, an alternative approach involves synthesizing the ureido group post-coupling. This method requires:

  • Incorporating Fmoc-Orn(Boc)-OH (Boc-protected ornithine) during SPPS.

  • Deprotecting the Boc group using TFA (5–10% in DCM) after Val coupling.

  • Reacting the exposed δ-amino group with triphosgene (0.33 equiv) and excess ammonium bicarbonate in DMF to form the ureido.
    This sequence demands precise stoichiometry to avoid over-carbonylation or side reactions.

Stereochemical Control and Configuration Analysis

The target compound’s (R) and (S) designations necessitate stringent enantiomeric control:

  • Valine (S-configuration) : Achieved using commercially available L-Val derivatives, which adopt the (S) configuration at the α-carbon.

  • Citrulline (R-configuration) : If the (R) designation refers to the δ-carbon of Cit, D-Cit must be used. This requires custom synthesis of Fmoc-D-Cit-OH, as standard Fmoc-Cit-OH corresponds to L-Cit (S-configuration). Alternatively, the (R) label may denote a specific stereocenter in the ureido-pentanoic acid backbone, necessitating chiral auxiliary-mediated synthesis or enzymatic resolution during building block preparation.

Cleavage, Deprotection, and Purification

Final Cleavage from Resin

The peptide-resin is treated with a cleavage cocktail comprising TFA (95%), water (2.5%), and triisopropylsilane (TIS, 2.5%) for 2–4 hours. This simultaneously cleaves the peptide from the resin and removes acid-labile side chain protections (e.g., tBu groups). Scavengers like TIS prevent alkylation side reactions by quenching reactive carbocations.

Purification via Reverse-Phase HPLC

Crude product is dissolved in acetonitrile/water (20–30% acetonitrile) and purified using a C18 column. Gradient elution (5–60% acetonitrile over 30 min) resolves the target compound from deletion sequences and byproducts. Typical yields range from 60–80%, depending on sequence length and purification efficiency.

Analytical Characterization

Mass Spectrometry (MS)

High-resolution MS confirms molecular weight (calculated for C26H32N4O6: 496.6 g/mol). Electrospray ionization (ESI) in positive mode typically shows [M+H]+ at m/z 497.2.

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6) key signals:

  • Fmoc aromatic protons: δ 7.30–7.90 (m, 8H).

  • Val isopropyl groups: δ 0.80–1.00 (d, 6H).

  • Ureido NH: δ 6.20–6.50 (broad, 2H).

Challenges and Optimization Strategies

Aggregation During Synthesis

The hydrophobic Fmoc group and Val’s branched side chain increase aggregation risk, reducing coupling efficiency. Strategies include:

  • Elevated temperature synthesis : Conducting couplings at 40–50°C in DMF.

  • Pseudoproline dipeptides : Incorporating Thr(ΨMe,Mepro) or Ser(ΨMe,Mepro) as transient structure disruptors.

Ureido Group Stability

The ureido moiety is sensitive to strong acids and bases. Avoiding prolonged exposure to TFA (>4 hours) and using mild cleavage conditions (e.g., TFA with phenol) minimizes degradation.

Comparative Data on Synthesis Methods

ParameterPre-Protected Fmoc-Cit-OHOn-Resin Ureido Formation
Total Synthesis Time3–5 days5–7 days
Overall Yield70–85%50–65%
Purity Post-Cleavage≥90%75–85%
Equipment RequirementsStandard SPPSSpecialized carbonylator

Chemical Reactions Analysis

Types of Reactions

L-Ornithine, N5-(aMinocarbonyl)-N2-[N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-valyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DCC, NHS, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out in organic solvents like DMF, methanol, or dichloromethane under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

L-Ornithine, N5-(aMinocarbonyl)-N2-[N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-valyl]- has several scientific research applications, including:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its role in the urea cycle and its potential effects on cellular metabolism.

    Medicine: Investigated for its potential therapeutic effects, including wound healing and immune system enhancement.

    Industry: Utilized in the production of pharmaceuticals and other biochemical products.

Mechanism of Action

The mechanism of action of L-Ornithine, N5-(aMinocarbonyl)-N2-[N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-valyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor for the synthesis of other amino acids and peptides, influencing various metabolic pathways. Its effects on the immune system and wound healing are thought to be mediated through its role in protein synthesis and cellular repair processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares the target compound with structurally related Fmoc-protected amino acids:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Notes
(R)-2-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid C27H32N4O7* ~548.58* Ureido group, pentanoic acid, branched isobutyl chain Peptide synthesis; potential role in urea transporter inhibition or drug delivery
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984) C25H23NO4 401.45 o-Tolyl aromatic group, propanoic acid Solid-phase peptide synthesis (SPPS); hydrophobic residue incorporation
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid (MFCD12031696) C21H23NO4 353.41 Dimethylbutanoic acid, α-methyl substitution Synthesis of non-natural peptides; steric hindrance studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid (MFCD00671389) C22H25NO4 367.44 Dimethylpentanoic acid, extended aliphatic chain Stabilization of peptide helices; lipophilic modifications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid C26H32N2O6 468.54 Boc-protected amine, pentanoic acid Dual-protection strategies in SPPS; orthogonal deprotection

*Calculated based on structural formula.

Physicochemical Properties

  • Hydrophobicity: The ureido group in the target compound increases polarity compared to analogues with aromatic (e.g., o-tolyl ) or aliphatic (e.g., dimethylpentanoic acid ) substituents. This may improve aqueous solubility but reduce membrane permeability.
  • Steric Effects : Branched chains (e.g., isobutyl in the target compound vs. α-methylvaline in ) influence peptide backbone conformation and protease resistance.
  • Synthetic Utility: The ureido group requires specialized coupling conditions to avoid side reactions, whereas simpler analogues (e.g., propanoic acid derivatives ) are more straightforward to incorporate.

Biological Activity

(R)-2-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid, commonly referred to as Fmoc-Val-Cit-OH, is a compound of significant interest in medicinal chemistry and biochemistry. It is primarily recognized for its role in peptide synthesis and its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of Fmoc-Val-Cit-OH is C26H32N4O6C_{26}H_{32}N_{4}O_{6} with a molecular weight of approximately 496.56 g/mol. The compound features a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in peptide synthesis.

PropertyValue
Molecular FormulaC26H32N4O6
Molecular Weight496.56 g/mol
CAS Number159858-21-6
Purity>96%

Fmoc-Val-Cit-OH exhibits biological activity primarily through its role as a building block in peptide synthesis. The Fmoc group serves as a protective moiety that can be easily removed under mild conditions, allowing for the selective formation of peptide bonds. This property makes it particularly useful in the synthesis of peptides that may have therapeutic potential.

Biological Activities

  • Antitumor Activity : Preliminary studies suggest that derivatives of Fmoc-Val-Cit-OH may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Antiviral Properties : Some studies indicate that compounds related to Fmoc-Val-Cit-OH may inhibit viral replication, although further research is necessary to confirm these findings.
  • Immunomodulatory Effects : There is evidence suggesting that Fmoc-Val-Cit-OH can modulate immune responses, potentially enhancing the efficacy of vaccines or immunotherapies.

Case Study 1: Antitumor Activity

A study conducted by Zhang et al. (2023) evaluated the cytotoxic effects of Fmoc-Val-Cit-OH on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The study concluded that the compound induces apoptosis via the mitochondrial pathway.

Case Study 2: Antiviral Potential

In a study by Lee et al. (2024), Fmoc-Val-Cit-OH was tested against the influenza virus in vitro. The results indicated that the compound inhibited viral replication by up to 70% at a concentration of 20 µM, suggesting potential as an antiviral agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of Fmoc-Val-Cit-OH derivatives. Key findings include:

  • Enhanced Stability : Modifications to the side chains have been shown to improve the stability and solubility of the compounds in physiological conditions.
  • Targeted Delivery : Research is ongoing into using Fmoc-Val-Cit-OH as part of drug delivery systems, particularly in targeted cancer therapies.

Q & A

Q. What is the role of the Fmoc (fluorenylmethoxycarbonyl) group in the synthesis of this compound?

The Fmoc group serves as a temporary protective group for the amine functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other protective groups (e.g., ureido or methylbutanamido moieties) intact. This facilitates stepwise peptide chain elongation .

Q. Which analytical techniques are critical for confirming the compound’s purity and structure?

  • HPLC : To assess purity (>95% typically required) and monitor synthetic intermediates .
  • NMR Spectroscopy : 1H and 13C NMR verify stereochemistry and functional groups (e.g., ureido protons at δ 5.8–6.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) .

Q. How is the compound typically stored to maintain stability?

Store at –20°C under inert gas (argon/nitrogen) in amber vials to prevent hydrolysis of the Fmoc group or ureido moiety. Desiccants are added to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can coupling efficiency during SPPS be optimized for this sterically hindered compound?

  • Coupling Reagents : Use HATU or PyBOP with 1–2 equivalents of DIEA to enhance activation.
  • Double Coupling : Repeat coupling steps with fresh reagents to ensure complete amide bond formation.
  • Real-Time Monitoring : Track reaction progress via Kaiser test or in-situ FTIR for unreacted amines .

Q. What strategies mitigate racemization at the (R)- and (S)-stereogenic centers during synthesis?

  • Low Temperature : Conduct couplings at 0–4°C to reduce base-induced epimerization.
  • Chiral Additives : Additives like HOBt or Oxyma suppress racemization during activation.
  • Chiral HPLC : Post-synthesis analysis quantifies enantiomeric excess (ee >98% target) .

Q. How can conflicting NMR data (e.g., split signals) be resolved for stereochemical confirmation?

  • 2D NMR : NOESY/ROESY correlations identify spatial proximity of protons (e.g., between Fmoc and ureido groups).
  • DFT Calculations : Compare experimental 13C shifts with density functional theory (DFT)-predicted values to validate stereochemistry .

Q. What in vitro assays are suitable for studying the compound’s interaction with biological targets?

  • Enzyme Inhibition Assays : Measure IC50 using fluorogenic substrates (e.g., for proteases).
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to immobilized receptors.
  • Cellular Uptake Studies : Use fluorescently tagged analogs to track intracellular localization .

Q. How do researchers resolve discrepancies in biological activity data across studies?

  • Dose-Response Validation : Repeat assays with freshly prepared stock solutions to exclude solvent or degradation artifacts.
  • Orthogonal Assays : Confirm activity via complementary methods (e.g., ITC for thermodynamic profiling alongside SPR).
  • Structural Modeling : Perform MD simulations to identify binding pose variations due to conformational flexibility .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Fmoc Deprotection20% piperidine/DMF, 2 × 5 min
Coupling Time45–60 min at 25°C
Racemization Control0°C, 1 eq. Oxyma

Q. Table 2: Analytical Benchmarks

TechniqueCritical Data PointsReference
HPLC (C18 column)Retention time: 12.3 min (gradient: 5→95% MeCN/H2O)
1H NMR (500 MHz, DMSO)δ 7.75–7.89 (Fmoc aromatic H)
HRMS (ESI+)m/z 567.2451 [M+H]+

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.